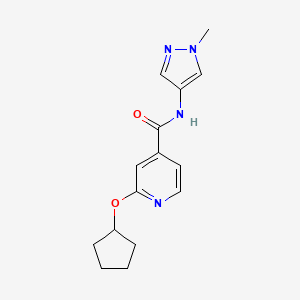
2-(cyclopentyloxy)-N-(1-methyl-1H-pyrazol-4-yl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopentane and pyrazole rings are likely to add significant rigidity to the molecule, which could affect its physical and chemical properties. The isonicotinamide group could potentially participate in hydrogen bonding, depending on its exact structure and the surrounding environment .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The pyrazole ring is a site of potential reactivity, especially at the nitrogen atoms. The isonicotinamide group could also be reactive, particularly if it is part of an amide functional group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, charge distribution, and functional groups would all play a role. These properties would determine its solubility, stability, reactivity, and other important characteristics .科学的研究の応用
Synthesis and Biological Evaluation
A study by Penning et al. (1997) focused on the synthesis and evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives for their ability to inhibit cyclooxygenase-2 (COX-2), identifying potent and selective inhibitors through extensive structure-activity relationship work (Penning et al., 1997).
Another study by Kendre, Landge, and Bhusare (2015) presented the synthesis of novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety, evaluating them as antimicrobial and anti-inflammatory agents (Kendre et al., 2015).
Therapeutic Potential
- Brzozowski et al. (2008) investigated the effects of 1-Methylnicotinamide (MNA) on gastric secretion and lesions induced by stress, finding that MNA exerted a potent gastroprotective effect through mechanisms involving cooperative action of prostacyclin and sensory nerves (Brzozowski et al., 2008).
Molecular and Chemical Studies
Zolfigol et al. (2013) reported a green, simple, and efficient method for the preparation of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst, highlighting a novel synthetic pathway under solvent-free conditions (Zolfigol et al., 2013).
In a study by Zhang et al. (2007), the synthesis of a dual angiotensin and endothelin receptor antagonist demonstrated the importance of modifying structural elements to reduce specific CYP3A-mediated metabolism, improving the pharmacokinetic profile of therapeutic agents (Zhang et al., 2007).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-cyclopentyloxy-N-(1-methylpyrazol-4-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-19-10-12(9-17-19)18-15(20)11-6-7-16-14(8-11)21-13-4-2-3-5-13/h6-10,13H,2-5H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGTXPXZLZXARX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC(=NC=C2)OC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]propanamide](/img/structure/B2835997.png)
![4-(4-(Benzo[c][1,2,5]thiadiazol-5-yl)thiazol-2-yl)morpholine hydrochloride](/img/structure/B2835999.png)
![(E)-2,6-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2836000.png)
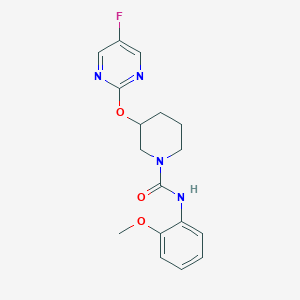
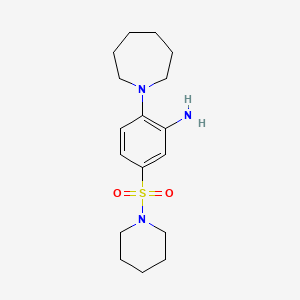

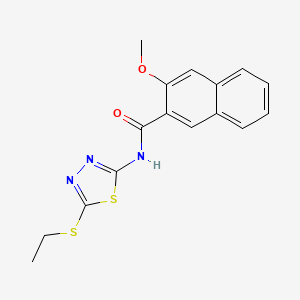
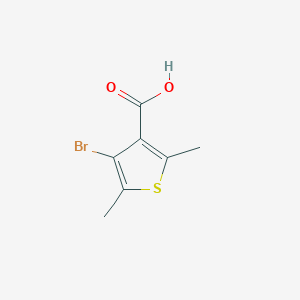
![N-(2,6-diethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2836010.png)
![2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2836011.png)
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2836012.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane](/img/structure/B2836014.png)
